molecular formula C₁₄H₂₃D₅O B1145889 (11E)-Tetradecen-1-ol-d5 CAS No. 199013-43-9

(11E)-Tetradecen-1-ol-d5

Cat. No.: B1145889
CAS No.: 199013-43-9
M. Wt: 217.4
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Description

(11E)-Tetradecen-1-ol-d5 is a deuterated analog of (11E)-Tetradecen-1-ol, a 14-carbon unsaturated alcohol with a trans double bond at the 11th position. The "d5" designation indicates that five hydrogen atoms in the molecule are replaced with deuterium (²H), typically at non-labile positions to enhance stability. This isotopic labeling is critical in analytical chemistry, particularly in mass spectrometry, where it serves as an internal standard due to its near-identical chemical behavior but distinct mass signature compared to the non-deuterated form .

Properties

CAS No.

199013-43-9

Molecular Formula

C₁₄H₂₃D₅O

Molecular Weight

217.4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11E)-Tetradecen-1-ol-d5 typically involves the deuteration of (11E)-Tetradecen-1-ol. One common method is the catalytic hydrogenation of (11E)-Tetradecen-1-ol using deuterium gas (D2) in the presence of a palladium catalyst. This process replaces the hydrogen atoms with deuterium atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The final product is then purified using techniques such as distillation and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(11E)-Tetradecen-1-ol-d5 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form (11E)-Tetradecen-1-al-d5 using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to this compound using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: (11E)-Tetradecen-1-al-d5

    Reduction: this compound

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

(11E)-Tetradecen-1-ol-d5 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (11E)-Tetradecen-1-ol-d5 involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into metabolic pathways where it acts as a tracer to study the dynamics of lipid metabolism. The deuterium labeling allows for precise tracking using mass spectrometry, providing insights into the metabolic fate of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between (11E)-Tetradecen-1-ol-d5 and related compounds:

Compound Name Molecular Formula Molecular Weight Double Bond Position Functional Group Key Applications/Activity Source
This compound C₁₄H₂₃D₅O ~219.41* 11E Alcohol Isotopic tracer in pheromone studies Inferred
(11E)-Tetradecenyl acetate C₁₆H₂₈O₂ 252.39 11E Acetate Moth pheromone component
(9Z)-Tetradecenyl acetate C₁₆H₂₈O₂ 252.39 9Z Acetate Species-specific pheromone activity
E-11-Hexadecen-1-ol C₁₆H₃₂O 240.42 11E Alcohol Pheromone precursor or analog
E-11-Octadecen-1-ol acetate C₂₀H₃₈O₂ 310.52 11E Acetate Pheromone volatility modulation

*Estimated molecular weight based on non-deuterated (11E)-Tetradecen-1-ol (C₁₄H₂₈O, MW 214.37) + 5 deuterium atoms (5 × 2.014 = 10.07).

Key Observations:
  • Chain Length : Increasing carbon chain length (e.g., C14 → C18) reduces volatility, impacting pheromone dispersal efficiency in biological systems .
  • Functional Groups : Acetate derivatives (e.g., (11E)-Tetradecenyl acetate) exhibit higher stability than alcohols, making them more suitable for environmental release in pheromone applications .
  • Deuterium Effects : The isotopic substitution in this compound minimally alters chemical reactivity but provides a distinct mass signature for traceability in metabolic or environmental studies .

Stereochemical and Positional Isomerism

Evidence from moth pheromone receptors demonstrates that minor structural changes—such as double bond geometry (E/Z) or position—significantly affect biological activity:

  • Example 2 : In Ostrinia scapulalis, OscarOR4 is tuned to (11E)-Tetradecenyl acetate, indicating species-dependent preferences for geometric isomers .

These findings suggest that this compound, while biologically inert in some systems, could serve as a probe to study receptor selectivity without interfering with native signaling pathways.

Isotopic vs. Non-Isotopic Analogs

Deuterated compounds like this compound are pivotal in:

  • Quantitative Analysis : Used as internal standards in GC-MS to account for matrix effects and instrument variability .
  • Metabolic Tracing : Deuterium labeling allows tracking of metabolic pathways without isotopic interference, unlike radioactive labels.

In contrast, non-deuterated analogs (e.g., (11E)-Tetradecen-1-ol) are employed in pheromone blends for pest control due to their natural bioactivity .

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